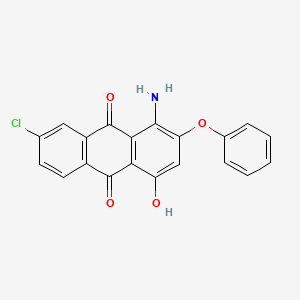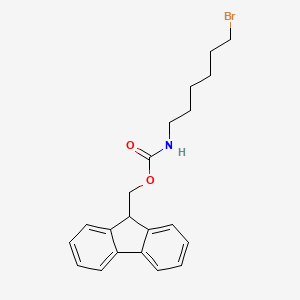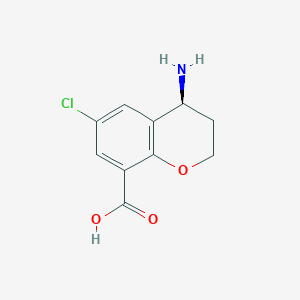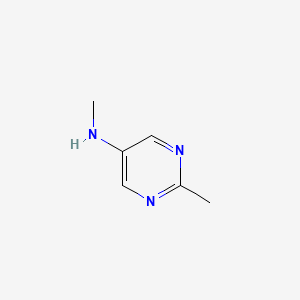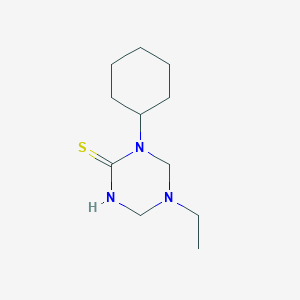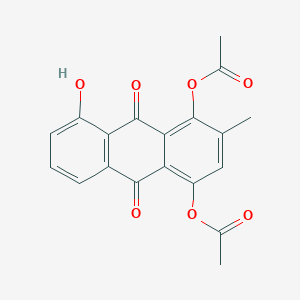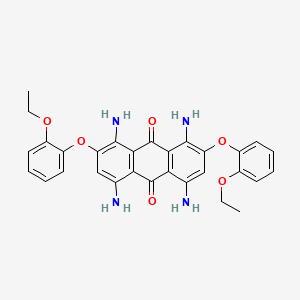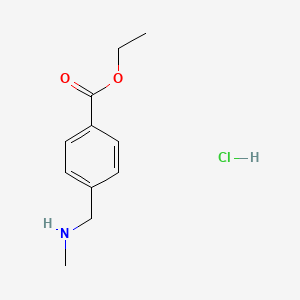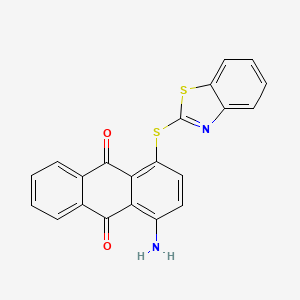
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an anthracenedione core with an amino group at the 1-position and a benzothiazolylthio group at the 4-position. It is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- typically involves multiple steps, starting with the preparation of the anthraquinone core. The amino group is introduced through a nucleophilic substitution reaction, while the benzothiazolylthio group is added via a thiolation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: The amino and benzothiazolylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized anthraquinones.
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-: This compound lacks the benzothiazolylthio group, making it less complex.
9,10-Anthracenedione, 1-amino-4-hydroxy-: This derivative has a hydroxy group instead of the benzothiazolylthio group.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: This compound includes both hydroxy and methoxy groups, providing different chemical properties.
Uniqueness
The presence of the benzothiazolylthio group in 9,10-Anthracenedione, 1-amino-4-(2-benzothiazolylthio)- imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
CAS No. |
3767-68-8 |
|---|---|
Molecular Formula |
C21H12N2O2S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-amino-4-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H12N2O2S2/c22-13-9-10-16(27-21-23-14-7-3-4-8-15(14)26-21)18-17(13)19(24)11-5-1-2-6-12(11)20(18)25/h1-10H,22H2 |
InChI Key |
LZBSRGGBVAHAED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)SC4=NC5=CC=CC=C5S4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


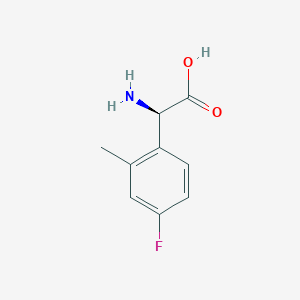
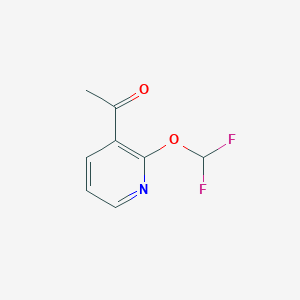

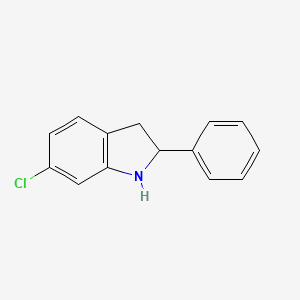

![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
